10-Methyl Docetaxel-D3
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-HXAYTVANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 10 Methyl Docetaxel D3
Strategies for the Isotopic Labeling and Synthesis of Docetaxel (B913) Analogs
The creation of docetaxel analogs, particularly those incorporating isotopic labels, is driven by the need for precise analytical tools in pharmaceutical development and metabolic research. medchemexpress.commedchemexpress.com Stable isotope labeling, especially with deuterium (B1214612), allows for the differentiation and quantification of a drug molecule from its endogenous or non-labeled counterparts in complex biological matrices. nih.gov
The incorporation of deuterium into a molecule like docetaxel can be strategically employed to produce ideal internal standards for mass spectrometry-based analysis. vulcanchem.com The replacement of hydrogen with deuterium results in a compound that is chemically almost identical to the parent drug but has a distinct, higher molecular weight, which is easily resolved by a mass spectrometer. nih.gov This approach is valuable for pharmacokinetic studies and therapeutic drug monitoring. medchemexpress.comnih.gov
In the case of 10-Methyl Docetaxel-D3, the "D3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. vulcanchem.com Specifically, these are located on the methyl group attached to the oxygen at the C10 position of the taxane (B156437) core, forming a trideuteriomethoxy group. clearsynth.comvulcanchem.com The synthesis of this specific analog requires the use of a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (B1218177) (CD₂N₂), at the appropriate step in the synthetic sequence—specifically, during the methylation of the C10 hydroxyl group on a suitable docetaxel precursor.
The synthesis of taxane analogs like this compound is a convergent process that involves two primary components: the taxane core and the C13 side chain. The design of precursors for both fragments is critical for a successful synthesis. The core is typically derived from a naturally occurring taxane, while the side chain is prepared through stereoselective organic synthesis.
A key challenge is controlling the stereochemistry, particularly at the C2' and C3' positions of the side chain. One established method involves the Staudinger cycloaddition reaction to form a β-lactam, which serves as a precursor to the side chain. researchgate.net The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries. researchgate.net Alternatively, kinetic resolution of a racemic β-lactam can be employed, where one enantiomer reacts preferentially with the protected baccatin (B15129273) core, leading to a diastereomerically enriched product. nih.govresearchgate.net
For this compound, the precursor design involves a baccatin derivative where the C10 hydroxyl group is available for methylation. This methylation, using a deuterated reagent, would precede the coupling with the protected C13 side chain. The stereoselective esterification of the protected baccatin III derivative with the enantiopure side chain is the final key step to assemble the complete molecule. nih.govacs.org
Incorporation of Deuterium at Specific Positions within the Docetaxel Skeleton
Advanced Synthetic Routes for Taxane Derivatives Relevant to this compound
The development of advanced synthetic routes has been crucial for producing sufficient quantities of taxanes like docetaxel and its derivatives for both clinical and research applications.
The most commercially viable route to docetaxel and its analogs is a semisynthetic approach starting from 10-deacetylbaccatin III (10-DAB). ontosight.aiwikipedia.orgresearchgate.net This compound is a relatively abundant natural product that can be extracted in significant quantities from the needles of the yew tree (Taxus spp.), a renewable resource. ontosight.airesearchgate.netresearchgate.net
The synthesis of this compound from 10-DAB involves a multi-step process:
Selective Protection: The hydroxyl groups at C7 and C2' are selectively protected to prevent unwanted side reactions. The C7 hydroxyl is often protected with a triethylsilyl (TES) group. nih.govwipo.int
Deuterated Methylation: The free hydroxyl group at the C10 position of the protected 10-DAB is then methylated using a deuterated reagent (e.g., CD₃I) to install the trideuteriomethoxy group.
Side-Chain Attachment: The resulting methylated baccatin core is coupled with a suitably protected (3R,4S)-N-Boc-3-hydroxy-4-phenylazetidin-2-one (a β-lactam precursor for the docetaxel side chain) via an esterification reaction at the C13 hydroxyl group. nih.gov
Deprotection: Finally, the protecting groups at the C7 and C2' positions are removed under specific conditions to yield the final product, this compound. google.com
The synthesis of highly functionalized molecules like taxanes is impossible without a sophisticated protecting group strategy. numberanalytics.com The taxane core has multiple hydroxyl groups with varying reactivity (e.g., at C1, C2, C7, C10, C13, and C2'), and selective manipulation requires masking all but the desired reaction site. acs.org
Common strategies include:
Silyl (B83357) Ethers: Groups like triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) are widely used to protect hydroxyl groups, particularly at C7 and C2'. nih.govnumberanalytics.com They are stable under many reaction conditions but can be removed selectively. For instance, the 7-O-triethylsilylbaccatin III is a key intermediate in many taxane syntheses. researchgate.net
Carbamates: The amine function on the C13 side chain is typically protected as a carbamate. The tert-butoxycarbonyl (Boc) group is characteristic of docetaxel, while the benzyloxycarbonyl (Cbz) group is also used in synthetic schemes. google.comnumberanalytics.com
Orthogonal Protection: An effective strategy uses "orthogonal" protecting groups, which can be removed under different conditions without affecting each other. For example, a silyl ether (removed by fluoride (B91410) ions) and a Boc group (removed by acid) can be used in the same synthesis, allowing for sequential deprotection and functionalization. numberanalytics.com
Table 1: Common Protecting Groups in Taxane Synthesis
| Protecting Group | Functional Group Protected | Typical Introduction Reagents | Typical Removal Conditions |
|---|---|---|---|
| Triethylsilyl (TES) | Alcohol (e.g., C7-OH) | Triethylsilyl chloride (TESCl) | Hydrofluoric acid (HF) |
| tert-Butoxycarbonyl (Boc) | Amine (e.g., C3'-NH) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) |
| Benzyloxycarbonyl (Cbz) | Amine (e.g., C3'-NH) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) |
Semisynthetic Approaches from Natural Precursors (e.g., 10-Deacetylbaccatin III)
Characterization of Synthetic Intermediates and Final Product Purity for Research Applications
Rigorous characterization of synthetic intermediates and the final product is essential to confirm the chemical identity, structure, and purity of this compound, especially given its intended use as an analytical standard. clearsynth.com A combination of spectroscopic and chromatographic techniques is employed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for verifying the exact molecular weight of this compound (824.92 g/mol ) and confirming the presence of the three deuterium atoms. vulcanchem.com This technique is fundamental to its application as an internal standard.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound and intermediates. ontosight.ai By comparing the retention time to a known standard of the non-deuterated analog, and by analyzing the peak area, the purity can be quantified, ensuring it is suitable for sensitive analytical applications. researchgate.netspandidos-publications.com
Table 2: Comparative Structural Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
|---|---|---|---|
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.89 | Base taxane structure with a hydroxyl group at C10. |
| 10-Methyl Docetaxel | C₄₄H₅₅NO₁₄ | 821.90 | Addition of a methyl group at the C10 position. |
Derivatization and Structural Modifications of this compound for Mechanistic Probes
The primary application of this compound is in analytical chemistry, where it serves as an internal standard for the quantification of docetaxel and its metabolites in biological samples using mass spectrometry. vulcanchem.com The three deuterium atoms on the methoxy (B1213986) group at the C-10 position create a distinct mass shift, allowing for clear differentiation from the non-deuterated analog. vulcanchem.com However, the core structure of this compound also presents opportunities for further chemical modification to generate sophisticated mechanistic probes.
While specific research on the derivatization of this compound for mechanistic probes is limited in publicly available literature, the extensive studies on its parent compound, docetaxel, provide a strong foundation for potential synthetic strategies. nih.govacs.org The chemical structure of docetaxel offers several reactive sites for modification, and these same principles can be applied to this compound. The hydroxyl groups, particularly at the C-7 and C-2' positions, and the C-13 side chain are primary targets for derivatization.
Based on known modifications of docetaxel and other taxanes, several types of mechanistic probes could be synthesized from this compound. These probes are designed to retain their biological activity while incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag.
One common approach involves the synthesis of fluorescently labeled taxanes. google.com These probes are instrumental in visualizing the interaction of the drug with its cellular target, the microtubules. acs.org For instance, a derivative of this compound could be synthesized with a linker arm at the C-7 or C-2' position, which is then coupled to a fluorescent dye. This would allow for high-resolution imaging of microtubule dynamics in living cells upon drug treatment. acs.org
Another valuable type of mechanistic probe is a biotinylated derivative. Biotinylation allows for the affinity-based purification of the drug-target complex. By attaching a biotin moiety to this compound, researchers could isolate and identify proteins that interact with the drug, providing insights into its mechanism of action and potential off-target effects.
Furthermore, the introduction of photoaffinity labels onto the this compound scaffold could enable the covalent cross-linking of the drug to its binding site on tubulin. This technique is powerful for mapping the precise drug-binding pocket and understanding the molecular basis of drug-target interactions.
The synthesis of these probes would likely involve multi-step chemical reactions, starting with the protection of certain reactive groups on the this compound molecule, followed by the introduction of the desired functional group or linker, and finally deprotection to yield the final probe. The choice of synthetic route would need to be carefully considered to ensure that the biological activity of the parent molecule is preserved.
Research on docetaxel derivatives has yielded a wealth of information that can inform the design of mechanistic probes from this compound. For example, studies on CIL-102, a microtubule-binding agent, and its derivatives have demonstrated how structural modifications can influence anti-cancer activity and overcome drug resistance. nih.gov Computational modeling and immunocytochemistry of these derivatives have revealed their binding to β-tubulin and their effect on microtubule depolymerization. nih.gov
Similarly, the development of second-generation taxanes has focused on modifying the docetaxel structure to improve properties such as water solubility, oral bioavailability, and efficacy against resistant tumors. nih.gov These efforts have led to the creation of numerous docetaxel analogs with modifications at various positions, providing a roadmap for potential derivatizations of this compound.
The table below summarizes some of the key docetaxel derivatives and their modifications, which could serve as a blueprint for designing mechanistic probes from this compound.
| Compound/Derivative Class | Modification Site(s) | Purpose of Modification | Potential Application as a Probe |
| Fluorescent Taxanes | C-7 or C-2' hydroxyl | Introduction of a fluorophore | Visualization of microtubule binding and dynamics |
| Biotinylated Taxanes | C-7 or C-2' hydroxyl | Attachment of a biotin tag | Affinity purification of drug-target complexes |
| Photoaffinity Labeled Taxanes | C-13 side chain or other suitable positions | Incorporation of a photo-reactive group | Covalent labeling of the drug binding site |
| Second-Generation Taxanes | Various positions on the taxane core | Improved solubility, bioavailability, and efficacy | Investigating mechanisms of drug resistance |
Molecular and Cellular Mechanisms of Action Research for 10 Methyl Docetaxel D3
Interactions with Microtubule Dynamics and Cellular Architecture at a Molecular Level
The primary mechanism of action for taxane-based drugs like Docetaxel (B913), and by extension 10-Methyl Docetaxel-D3, is the disruption of microtubule dynamics, which are crucial for various cellular functions, particularly cell division. wikipedia.org
Binding Affinity to β-Tubulin and Microtubule Polymerization Promotion
Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin, the fundamental protein component of microtubules. nih.gov This binding event is a critical first step in its anticancer activity. It is understood that Docetaxel and its parent compound, Paclitaxel (B517696), bind to a specific site on β-tubulin within the microtubule polymer. cellagentech.com This interaction promotes the assembly of tubulin dimers into microtubules. nih.govresearchgate.net
Effects on Microtubule Stability and Depolymerization Inhibition
Following binding, the crucial effect of Docetaxel is the stabilization of microtubules. It effectively prevents the depolymerization of these structures, which is a necessary process for the dynamic reorganization of the cytoskeleton during the cell cycle. wikipedia.org This hyper-stabilization leads to the formation of non-functional microtubule bundles and a decrease in the amount of free tubulin in the cell. bionity.com
The presence of the 10-methyl group in this compound is likely to contribute to this stabilizing effect. The enhanced ability of Cabazitaxel (B1684091) to stabilize microtubules suggests that the 10-methyl group could play a role in strengthening the interaction with the microtubule polymer, thereby leading to a more potent inhibition of depolymerization. mdpi.com This increased stability disrupts the delicate balance of microtubule dynamics, ultimately interfering with essential cellular processes.
Comparative Analysis of Microtubule Bundling and Organization with Parent Docetaxel
A hallmark of taxane (B156437) activity is the formation of abnormal microtubule bundles within the cell. nih.gov Docetaxel treatment leads to the formation of these bundles, which are composed of hyper-stabilized microtubules. bionity.com These structures disrupt the normal microtubule network and interfere with the formation of a functional mitotic spindle. Studies have shown that microtubules formed in the presence of Docetaxel can be larger than those formed with Paclitaxel, which may contribute to its enhanced cytotoxicity. wikipedia.org
A direct comparative analysis of microtubule bundling induced by this compound and Docetaxel has not been reported. However, based on the findings for Cabazitaxel, it is plausible that the 10-methyl modification could lead to more pronounced or stable microtubule bundling compared to the parent compound. nih.govmdpi.com This could translate to a more potent disruption of cellular architecture and function.
Cell Cycle Modulation and Arrest Mechanisms in Preclinical Cell Models
The disruption of microtubule dynamics by taxanes has profound effects on the cell cycle, ultimately leading to cell death in rapidly dividing cancer cells.
Induction of G2/M Phase Cell Cycle Arrest
By stabilizing microtubules and preventing the formation of a functional mitotic spindle, Docetaxel blocks cells in the G2/M phase of the cell cycle. cellagentech.comresearchgate.net This arrest prevents the cell from proceeding through mitosis and segregating its chromosomes, a critical step for cell proliferation. wikipedia.org Flow cytometry analyses have consistently shown that treatment with Docetaxel leads to a significant accumulation of cells in the G2/M phase. nih.govdovepress.com
Given that the fundamental mechanism of microtubule stabilization is expected to be retained and possibly enhanced in this compound, it is highly probable that this compound also induces a G2/M phase cell cycle arrest. The potential for increased potency due to the 10-methyl group could mean that this arrest is achieved at lower concentrations compared to Docetaxel.
Analysis of Mitotic Spindle Formation and Function in Treated Cells
The proper formation and function of the mitotic spindle are absolutely essential for accurate chromosome segregation during mitosis. mdpi.com Docetaxel's interference with microtubule dynamics leads to the formation of abnormal mitotic spindles. bionity.comtandfonline.com These spindles are often multipolar or have other structural defects that prevent the correct alignment and separation of chromosomes, leading to mitotic catastrophe and cell death. wikipedia.org
The 10-methyl group in this compound would be expected to contribute to a similar, if not more potent, disruption of mitotic spindle formation. The enhanced microtubule stabilization could lead to more severe spindle abnormalities, further ensuring the arrest of the cell cycle and the induction of apoptosis.
| Compound | Primary Target | Effect on Microtubule Polymerization | Effect on Microtubule Stability | Consequence on Cell Cycle |
| Docetaxel | β-tubulin nih.gov | Promotes researchgate.net | Stabilizes and inhibits depolymerization | G2/M Arrest researchgate.net |
| This compound | β-tubulin (inferred) | Likely promotes (inferred) | Likely stabilizes (inferred) | Likely G2/M Arrest (inferred) |
| Paclitaxel | β-tubulin cellagentech.com | Promotes cellagentech.com | Stabilizes pnas.org | G2/M Arrest molbiolcell.org |
| Cabazitaxel | β-tubulin (inferred) | Promotes (inferred from improved activity) mdpi.com | Enhanced stabilization (inferred) mdpi.com | G2/M Arrest (inferred) |
Apoptotic Pathway Induction and Regulation
The induction of apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents exert their effects. Research into this compound, a deuterated analog of docetaxel, focuses on its interaction with key apoptotic pathways.
Docetaxel is known to induce apoptosis, and a key event in this process is the phosphorylation of the B-cell lymphoma 2 (Bcl-2) protein. nih.govthno.org Phosphorylation of Bcl-2 is considered an inactivating event, shifting the cellular balance towards apoptosis. thno.org This process is often associated with the arrest of the cell cycle in the G2/M phase. nih.gov
In studies involving docetaxel, its administration has been shown to lead to the phosphorylation of Bcl-2 in various cancer cell lines, including hormone-refractory prostate cancer and breast cancer. nih.gove-crt.org This phosphorylation event is a crucial trigger for the subsequent activation of the caspase cascade, leading to programmed cell death. nih.gov For instance, in hormone-refractory prostate cancer cells, docetaxel treatment resulted in time- and concentration-dependent apoptosis, which was concurrent with Bcl-2 phosphorylation and the activation of caspase-2 and -3. nih.gov
Furthermore, the expression of caveolin-1 (B1176169) (CAV-1) appears to modulate the docetaxel-induced phosphorylation of Bcl-2. In triple-negative breast cancer cells with high endogenous CAV-1 levels, docetaxel treatment increased both CAV-1 expression and Bcl-2 phosphorylation. Conversely, silencing the CAV-1 gene diminished these effects. e-crt.org This suggests that CAV-1 plays a significant role in the apoptotic response to docetaxel by influencing the Bcl-2 pathway.
While direct studies on this compound are limited, the established mechanism of its parent compound, docetaxel, provides a strong foundation for understanding its action. The introduction of deuterium (B1214612) is not expected to alter the fundamental interaction with Bcl-2 but may influence the compound's metabolic stability and, consequently, the duration and intensity of its apoptotic signaling.
Table 1: Key Proteins in Docetaxel-Induced Apoptosis
| Protein | Function in Apoptosis | Effect of Docetaxel |
| Bcl-2 | Anti-apoptotic | Phosphorylated and inactivated. thno.org |
| Caspase-2 | Pro-apoptotic | Activated. nih.gov |
| Caspase-3 | Pro-apoptotic | Activated. nih.gov |
| Caveolin-1 | Modulator | Enhances Bcl-2 phosphorylation. e-crt.org |
The mitochondrion is central to the intrinsic pathway of apoptosis. scispace.com A critical event in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. scispace.comnih.govembopress.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspases. scispace.comscientificarchives.com
The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins. embopress.orgnih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL prevent its release, while pro-apoptotic members promote it. embopress.org The inactivation of Bcl-2 through phosphorylation by compounds like docetaxel is therefore a key step preceding cytochrome c release. nih.govthno.org
Mitochondrial dynamics, including fusion and fission, are also intricately linked to apoptosis. scispace.com Changes in mitochondrial morphology are a common feature of the apoptotic process. However, research indicates that the release of cytochrome c is an early event that often precedes significant changes in mitochondrial transmembrane potential and mitochondrial swelling. nih.govnih.gov Studies have shown that cytochrome c can be released from mitochondria without a concurrent loss of mitochondrial membrane potential. nih.gov
While specific data on this compound's effect on mitochondrial dynamics is not yet available, the known mechanisms of docetaxel suggest that it would induce the mitochondrial apoptotic pathway. This would involve the phosphorylation of Bcl-2, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. nih.gov An imbalance between ROS production and the cell's antioxidant defenses can lead to oxidative stress, which can trigger cell death. nih.gov
Several studies have implicated ROS generation in the apoptotic effects of taxanes like docetaxel. researchgate.net The generation of ROS can activate various signaling pathways involved in apoptosis, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net For instance, research on a taxol derivative has shown that it induces apoptosis in HepG2 cells through a pathway mediated by ROS generation and the activation of the p38-MAPK pathway. researchgate.net
The specific pathways leading to ROS generation in response to docetaxel and its analogs are still under investigation. However, it is understood that the disruption of mitochondrial function, a key event in docetaxel-induced apoptosis, is a major source of cellular ROS. The uncoupling of the electron transport chain can lead to the leakage of electrons and the formation of superoxide (B77818) radicals.
Furthermore, ROS can influence the activity of transcription factors. For example, ROS can activate the JAK-STAT pathway, which is involved in the regulation of genes related to cell proliferation and apoptosis. physiology.org The interplay between docetaxel-induced signaling and ROS generation creates a complex network that ultimately determines the cell's fate.
Mitochondrial Dynamics and Cytochrome C Release in Apoptosis
Investigating Potential Off-Target Molecular Interactions in Preclinical Systems
Preclinical studies often utilize various cell lines and in silico methods to identify potential off-target effects. mdpi.com For instance, investigations into other anti-cancer agents have revealed interactions with molecules beyond their primary targets, which can influence gene expression and cellular responses. acs.org
In the context of docetaxel and its analogs, potential off-target interactions could involve various kinases, transcription factors, and other signaling proteins. For example, some anti-cancer drugs have been found to interact with cyclin-dependent kinases (CDKs) or components of the PI3K signaling pathway. mdpi.comnih.gov While specific off-target interactions for this compound have not been extensively documented, the principle of investigating such possibilities is a crucial aspect of preclinical drug development.
The goal of these investigations is to build a comprehensive understanding of the drug's mechanism of action and to anticipate its broader biological effects. This knowledge is essential for optimizing therapeutic strategies and minimizing potential toxicities. researchgate.net
Impact of Deuteration on Intracellular Accumulation and Retention in Research Cell Lines
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. researchgate.net This modification can affect a drug's metabolism, potentially leading to a longer half-life and increased exposure of cancer cells to the active agent.
The primary rationale for deuterating a drug like docetaxel to create this compound is to slow down its metabolic breakdown. This can lead to higher intracellular concentrations of the drug and prolonged retention within the target cells. researchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450.
Studies on other deuterated compounds have shown that this modification can indeed lead to altered pharmacokinetic profiles. researchgate.net In the context of this compound, it is hypothesized that the deuteration at the D3 position will result in greater stability against metabolism, leading to enhanced intracellular accumulation and retention in cancer cell lines. This, in turn, could potentiate its anti-cancer activity.
Experimental studies using various research cell lines are necessary to quantify the impact of deuteration on the intracellular pharmacokinetics of this compound. core.ac.ukuta.edu Such studies would typically involve incubating cancer cells with both the deuterated and non-deuterated compounds and measuring their intracellular concentrations over time using techniques like liquid chromatography-mass spectrometry. researchgate.net The results of these studies will be critical in determining whether the deuteration of docetaxel offers a significant therapeutic advantage.
Preclinical Pharmacological Investigations of 10 Methyl Docetaxel D3
In Vitro Cellular Activity Studies
Docetaxel (B913) exhibits significant cytotoxic and antiproliferative activity across a wide range of cancer cell lines. wikipedia.org Its primary mechanism of action involves promoting and stabilizing microtubule assembly, which disrupts mitotic cell division and ultimately leads to apoptosis. wikipedia.org Studies have demonstrated its efficacy in various cancer types, including breast, lung, prostate, ovarian, and head and neck cancers. wikipedia.orgnih.gov
For instance, in human hepatocellular carcinoma (HCC) cells (SMMC-7721), docetaxel demonstrated a concentration-dependent inhibition of cell growth. semanticscholar.org Similarly, it has shown potent growth-inhibitory effects against A549 lung, SKVO3 ovarian, and MCF7 breast cancer cell lines. semanticscholar.org In androgen-independent prostate cancer cell lines like PC-3 and DU-145, docetaxel induced dose-dependent decreases in proliferation. iyte.edu.tr
The cytotoxic activity of docetaxel is not only potent but has been observed to be greater than that of paclitaxel (B517696) in some contexts, with higher cellular uptake and longer intracellular retention. wikipedia.org
Table 1: Examples of Docetaxel's In Vitro Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| SMMC-7721 | Hepatocellular Carcinoma | Concentration-dependent growth inhibition | semanticscholar.org |
| A549 | Lung Cancer | Cell growth inhibitory effects | semanticscholar.org |
| SKVO3 | Ovarian Cancer | Cell growth inhibitory effects | semanticscholar.org |
| MCF7 | Breast Cancer | Cell growth inhibitory effects | semanticscholar.org |
| PC-3 | Prostate Cancer | Dose-dependent decrease in proliferation | iyte.edu.tr |
| DU-145 | Prostate Cancer | Dose-dependent decrease in proliferation | iyte.edu.tr |
| HEp-2 | Head and Neck Cancer | Inhibition of cell migration | nih.gov |
The effects of docetaxel on cell viability and growth are commonly assessed using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity, is a standard method to evaluate cytotoxicity. broadpharm.comjrmds.inresearchgate.netnih.gov In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. broadpharm.comjrmds.in The amount of formazan produced is proportional to the number of viable cells. jrmds.in
Clonogenic survival assays are another critical tool to determine the long-term reproductive viability of cancer cells after treatment. plos.orgamegroups.org This assay assesses the ability of a single cell to grow into a colony. plos.org For example, a clonogenic assay was used to measure cell survival in human hepatocellular carcinoma SMMC-7721 cells after treatment with docetaxel. semanticscholar.org In this study, the colony-forming ability of the cells decreased as the dose of docetaxel increased. semanticscholar.org Similarly, clonogenic survival assays have been employed to evaluate the efficacy of docetaxel in combination with radiation in human pancreatic cancer cells and in KRAS mutant non-small cell lung cancer cells. amegroups.orgnih.gov
Docetaxel has been extensively investigated for its ability to enhance the efficacy of radiation therapy, a phenomenon known as radiosensitization. nih.govnih.gov The primary mechanism behind this is its ability to arrest cells in the G2/M phase of the cell cycle, which is the most radiosensitive phase. nih.govresearchgate.net In vitro studies have consistently shown that docetaxel can enhance the radiation sensitivity of various tumor cells, with reported enhancement factors ranging from 1.1 to over 3.0. nih.gov
For example, in human hepatocellular carcinoma SMMC-7721 cells, docetaxel demonstrated a radiosensitizing effect. nih.gov This effect was linked to the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH), leading to a redox imbalance that may play a significant role in radioenhancement. nih.gov Studies on human lung cancer cells have also shown that taxane (B156437) analogs can potentiate the effects of radiation. nih.gov The timing of drug administration relative to radiation is a critical factor influencing the outcome of the combined treatment. nih.gov
The therapeutic potential of docetaxel is often enhanced when used in combination with other agents. In vitro studies have explored various combination therapies to improve treatment outcomes.
For instance, pre-treatment with 1α,25-dihydroxyvitamin D3 has been shown to enhance the antitumor activity of docetaxel in the PC-3 androgen-independent prostate cancer cell line. nih.gov This combination led to an increased population of apoptotic cells. nih.gov Calcitriol, the active form of vitamin D3, also potentiates the antitumor activity of docetaxel. jcancer.org
In non-small cell lung cancer (NSCLC) cells, the combination of docetaxel with a novel diindolylmethane (DIM) compound, DIM-C-pPhC6H5, resulted in synergistic to additive cytotoxic effects. nih.gov This combination led to a significant increase in apoptosis compared to treatment with either agent alone. nih.gov Other studies have investigated docetaxel in combination with agents like cisplatin (B142131) and durvalumab in various cancer cell lines, often showing enhanced efficacy. nih.govacs.org
Table 2: Examples of In Vitro Combinatorial Studies with Docetaxel
| Combination Agent | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1α,25-dihydroxyvitamin D3 | PC-3 (Prostate) | Enhanced antitumor activity, increased apoptosis | nih.gov |
| DIM-C-pPhC6H5 | A549 (Lung) | Synergistic to additive cytotoxicity, increased apoptosis | nih.gov |
| Cisplatin | HEp-2, Ca9-22 (Head and Neck) | Investigated for effects on cell migration | nih.gov |
| Durvalumab | Triple-Negative Breast Cancer | Investigated for targeted delivery and efficacy | acs.org |
The efficacy of docetaxel is influenced by its uptake into cancer cells, its retention within the cells, and its intracellular distribution. Research indicates that docetaxel has greater cellular uptake and is retained for longer periods intracellularly compared to paclitaxel. wikipedia.org This allows for effective treatment with smaller doses. wikipedia.org
The metabolism of docetaxel can be influenced by other compounds. In vitro studies have shown that its metabolism may be altered by drugs that induce, inhibit, or are metabolized by the cytochrome P450-3A enzyme system. europa.eu Docetaxel is highly bound to proteins, exceeding 95%. europa.eu
Studies using gold nanoparticles (GNPs) in combination with docetaxel have shown that docetaxel can modify the intracellular distribution of the nanoparticles, leading to a greater number of GNPs localizing near the nucleus. nih.gov This altered distribution can enhance the effects of radiotherapy. nih.gov The presence of docetaxel causes microtubules to form bundles, which can hinder the normal transport of vesicles within the cell. nih.gov
Combinatorial Effects with Other Research Agents in Cell Culture Systems
In Vivo Preclinical Efficacy Studies in Animal Models
In vivo studies in animal models are crucial for validating the anticancer efficacy of chemotherapeutic agents observed in vitro. Docetaxel has demonstrated significant antitumor activity in various preclinical animal models of human cancer. These models are essential for simulating tumor growth and evaluating therapeutic responses. frontiersin.org
Studies in mice with implanted human prostate cancer xenografts have shown that docetaxel effectively inhibits tumor growth. nih.gov In a study using PC-3 prostate cancer xenografts, docetaxel treatment resulted in a significant reduction in tumor size compared to the control group. nih.gov
Furthermore, docetaxel has been shown to enhance the radioresponse of tumors in vivo. nih.gov In a mouse model, docetaxel administered before radiation acted as a potent enhancer of tumor radioresponse, increasing the therapeutic gain of irradiation. nih.gov The combination of docetaxel with other agents, such as DIM-C-pPhC6H5, has also shown enhanced in vivo efficacy in orthotopic lung tumor models in nude mice, resulting in greater tumor growth reduction compared to docetaxel alone. nih.gov Nanoparticle formulations of docetaxel have also been evaluated in mouse models, demonstrating improved tolerability and survival compared to the free drug. utoronto.ca
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| 10-Methyl Docetaxel-D3 |
| 1α,25-dihydroxyvitamin D3 |
| Calcitriol |
| Cisplatin |
| DIM-C-pPhC6H5 |
| Docetaxel |
| Durvalumab |
| Gemcitabine |
| Glutathione |
Tumor Growth Inhibition in Xenograft Models (e.g., Nude Mice)
Preclinical studies utilizing xenograft models, particularly in nude mice, have been instrumental in evaluating the antitumor efficacy of docetaxel and its analogs. In these models, human tumor cells are implanted into immunodeficient mice, allowing for the in vivo assessment of therapeutic agents against human cancers.
Docetaxel has demonstrated significant activity in over 90% of advanced-stage human tumor xenografts in mice. nih.gov This broad-spectrum efficacy has been observed across various cancer types. For instance, studies have investigated its effects on prostate carcinoma xenografts (DU145). researchgate.net Furthermore, docetaxel has been shown to inhibit tumor growth in a dose-dependent manner in xenograft models of A549 (non-small cell lung cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). frontiersin.org
Peptide-drug conjugates of docetaxel, such as TH1902, have also been evaluated in xenograft models. In studies involving human triple-negative breast cancer stem-like cells (hTNBCSCs) and human ovarian cancer stem-like cells (hOvCSCs), TH1902 demonstrated significant inhibition of xenograft growth, whereas unconjugated docetaxel had minimal impact. nih.gov
The development of novel formulations, such as docetaxel polymeric micelles (HT001), has also been assessed in xenograft models. HT001 suppressed tumor growth in a dose-dependent fashion in A549, MCF-7, and SKOV-3 xenograft tumor mouse models. frontiersin.org
Below is a table summarizing the findings of tumor growth inhibition in various xenograft models.
| Therapeutic Agent | Xenograft Model | Key Findings |
| Docetaxel | Advanced-stage human tumor xenografts | Activity observed in >90% of models. nih.gov |
| Docetaxel | DU145 (prostate carcinoma) | Demonstrated tumor growth inhibition. researchgate.net |
| Docetaxel (HT001) | A549, MCF-7, SKOV-3 | Dose-dependent tumor growth suppression. frontiersin.org |
| Docetaxel (TH1902) | hTNBCSC, hOvCSC | Significant inhibition of xenograft growth. nih.gov |
Evaluation of Deuteration Impact on Antitumor Efficacy in Animal Studies
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed to modify the metabolic properties of drugs, potentially enhancing their therapeutic efficacy. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. nih.govinformaticsjournals.co.in This "kinetic isotope effect" can lead to a longer drug half-life, increased plasma concentrations, and potentially greater antitumor activity. nih.govnih.gov
The rationale for deuterating compounds like this compound stems from the principle that slowing down the metabolic breakdown of a drug can prolong its effective period and enhance its bioavailability. nih.gov By replacing hydrogen atoms at specific metabolically vulnerable positions with deuterium, the rate of metabolic inactivation can be reduced. nih.govnih.gov This approach aims to improve the pharmacokinetic profile, which can translate to enhanced antitumor effects. nih.gov
For instance, studies on other deuterated compounds have shown that this modification can lead to a more intense immune process and enhanced anti-inflammatory effects, contributing to a more effective anti-tumor response. nih.gov The primary goal of deuteration is to improve the drug's effectiveness, which may allow for the use of lower dosages, potentially reducing biological toxicity and side effects. nih.gov
Radiosensitizing Potential in Animal Xenograft Models
The combination of chemotherapy with radiation is a common and effective strategy in cancer treatment. Certain drugs can act as radiosensitizers, increasing the susceptibility of tumor cells to radiation-induced damage. Preclinical studies in animal xenograft models are crucial for evaluating the radiosensitizing potential of new therapeutic agents.
While direct studies on the radiosensitizing potential of this compound are not yet available, research on related compounds and combination therapies provides a basis for its potential in this area. For example, the combination of radiation with naftopidil (B1677906) has been shown to induce a more efficacious delay in PC-3 xenograft tumor growth compared to either treatment alone. acs.org This was associated with the suppression of radiation-induced manganese superoxide (B77818) dismutase (MnSOD) expression. acs.org
Assessment of Combination Research Therapies in Preclinical Animal Models
The efficacy of anticancer agents can often be enhanced through combination with other therapies. Preclinical animal models provide a platform to investigate the synergistic or additive effects of such combinations.
Docetaxel has been studied in combination with various agents in xenograft models. For instance, a study on a murine squamous cell carcinoma model (SCC VII/SF) found that combining docetaxel with vitamin D3 led to a prominent increase in intratumoral levels of active T-cells, suggesting an enhanced immune response against the tumor. nih.gov
In a prostate carcinoma xenograft model (DU145), the combination of docetaxel with an oncolytic virus (Xvir03) resulted in greater tumor growth inhibition than either agent alone. researchgate.net Similarly, in a triple-negative breast cancer xenograft model (MDA-MB-231), the combination of docetaxel with an mTORC1/2 dual inhibitor, Ku-0063794, reduced tumor growth more effectively than individual monotherapies. e-crt.org
The combination of docetaxel with thymoquinone (B1682898) has also been explored, with studies suggesting that thymoquinone can potentiate the apoptotic activity of docetaxel in prostate cancer cells. wjgnet.com Furthermore, a peptide-drug conjugate of docetaxel, TH1902, when combined with carboplatin, showed a slightly increased inhibitory effect on tumor growth compared to TH1902 alone in cancer stem-like cell xenograft models. nih.gov
The table below summarizes the findings of combination therapies in preclinical animal models.
| Combination Therapy | Animal/Xenograft Model | Key Findings |
| Docetaxel + Vitamin D3 | SCC VII/SF (murine squamous cell carcinoma) | Prominent increase in intratumoral active T-cells. nih.gov |
| Docetaxel + Xvir03 | DU145 (prostate carcinoma) | Greater tumor growth inhibition than monotherapy. researchgate.net |
| Docetaxel + Ku-0063794 | MDA-MB-231 (triple-negative breast cancer) | Reduced tumor growth more effectively than monotherapy. e-crt.org |
| TH1902 + Carboplatin | hTNBCSC & hOvCSC | Slightly increased tumor growth inhibition. nih.gov |
Preclinical Pharmacokinetic and Metabolic Fate Studies in Animal Models
Absorption, Distribution, and Excretion Profiles in Animal Systems
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, and excretion, is a critical determinant of its efficacy and toxicity. Studies in animal models provide essential data on these parameters.
Docetaxel exhibits linear pharmacokinetics and has been shown to have long retention times in tumors of tumor-bearing mice. nih.gov Its plasma protein binding ranges from 76% to 89%. nih.gov The development of novel formulations aims to improve upon these characteristics. For example, a docetaxel-carboxymethylcellulose nanoparticle formulation called Cellax demonstrated a 38.6-fold greater area under the curve (AUC) and significantly lower clearance compared to the standard docetaxel formulation, Taxotere®, in mice. nih.govresearchgate.net Cellax also showed reduced non-specific distribution to the heart, lung, and kidney. nih.gov The tumor uptake of Cellax was 5.5-fold higher than that of Taxotere. nih.gov
In beagle dogs, a docetaxel micelle formulation, HT001, showed similar pharmacokinetic and tissue distribution profiles to standard docetaxel. frontiersin.org
The absorption and metabolism of drugs can vary significantly between different tissues. Studies on other compounds in rats have shown that peak concentrations and elimination rates can differ between the kidney, liver, muscle, and plasma. mdpi.com
In Vivo Metabolic Pathways and Metabolite Identification in Animal Specimens
Understanding the metabolic fate of a drug is crucial for identifying active or toxic metabolites and for understanding inter-species differences in drug processing. The metabolism of drugs often involves Phase I (e.g., oxidation by CYP450 enzymes) and Phase II (e.g., glucuronidation) reactions. researchgate.net
The primary site of docetaxel metabolism is the liver, mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. uu.nl In humans, CYP3A4 is the major isoform involved, while in mice, it is cyp3a13. researchgate.net The metabolism of docetaxel can be influenced by the co-administration of other drugs that inhibit or induce these enzymes. uu.nl
Deuteration of a drug at a site of metabolism can significantly alter its metabolic pathway. The stronger carbon-deuterium bond can slow down the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). googleapis.com This can lead to a "metabolic switching," where the body metabolizes the drug through alternative pathways, potentially leading to different proportions of known metabolites or the formation of new ones. googleapis.com This altered metabolic profile can impact both the efficacy and the toxicity of the drug. googleapis.com
Studies on other β-receptor agonists in rats have identified various metabolites, including glucuronic acid conjugates and oxidation products, in different tissues like plasma and urine. mdpi.com
Influence of Deuteration on Metabolic Stability and Clearance in Animal Microsomes
No specific data is available for this compound. In general, the substitution of hydrogen with deuterium atoms at a metabolic site can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down the rate of metabolism. nih.govinformaticsjournals.co.in This often results in increased metabolic stability and a longer half-life when tested in in vitro systems like animal liver microsomes. juniperpublishers.comnih.gov Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes and are a standard in vitro model to assess metabolic stability and predict in vivo clearance. if-pan.krakow.plevotec.comsrce.hr Studies with other deuterated compounds have shown reduced clearance in mouse, rat, and dog liver microsomes compared to their non-deuterated counterparts. nih.gov However, without experimental data for this compound, its specific metabolic stability profile in animal microsomes remains unknown.
Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP3A5) in Deuterated Docetaxel Metabolism in Animal Models
No specific data is available for this compound. The parent compound, docetaxel, is primarily metabolized by the cytochrome P450 3A subfamily, with CYP3A4 being the major contributor and CYP3A5 also playing a role. nih.govd-nb.infodrugbank.com This metabolism leads to less active metabolites, making it a critical pathway for the drug's inactivation. nih.govd-nb.info Deuteration of a drug at a site of CYP-mediated metabolism can decrease the rate of this reaction. nih.govjuniperpublishers.com If the deuteration in this compound is at a site targeted by CYP3A4 or CYP3A5, it would be expected to reduce the rate of its metabolism by these enzymes in animal models that express homologous enzymes. This could potentially lead to higher and more prolonged plasma concentrations of the parent drug. The specific impact, however, would depend on the exact location of the deuterium atoms and the relative contribution of different metabolic pathways, which has not been documented for this compound.
Bioavailability and Systemic Exposure in Preclinical Animal Species
No specific data is available for this compound. The oral bioavailability of docetaxel is very low, primarily due to extensive first-pass metabolism in the gut and liver by CYP3A enzymes and efflux by transporters like P-glycoprotein. nih.govnih.gov Preclinical studies in animal models such as mice and rats have confirmed the poor oral bioavailability and have been used to investigate strategies to improve it, such as co-administration with CYP3A and P-glycoprotein inhibitors. nih.govnih.govdovepress.com
By potentially reducing first-pass metabolism, deuteration could enhance the oral bioavailability and systemic exposure of a docetaxel analogue. nih.govinformaticsjournals.co.in For instance, if this compound is more resistant to metabolism by intestinal and hepatic enzymes, a greater fraction of an orally administered dose might reach systemic circulation in preclinical species like rats or dogs. nih.govnih.gov This would be reflected in a higher area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) compared to non-deuterated docetaxel. dovepress.com However, without direct pharmacokinetic studies in animals, the actual bioavailability and systemic exposure of this compound remain undetermined.
Analytical Methodologies and Bioanalysis in Research
Development and Validation of Quantitative Analytical Methods for 10-Methyl Docetaxel-D3
While detailed, publicly available research focusing on the validation of analytical methods specifically for this compound is limited, the principles for its analysis are well-established and derived from the extensive body of work on docetaxel (B913). vulcanchem.com These methods are crucial for confirming the identity, purity, content, and structural integrity of the deuterated compound before its use as a certified reference material or internal standard. clearsynth.com
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a fundamental technique for assessing the purity and quantifying the content of this compound raw material. This method separates the compound from potential impurities, such as synthetic precursors or degradation products.
Detailed research findings for docetaxel analysis provide a framework for this compound. For instance, a reversed-phase HPLC (RP-HPLC) method for docetaxel utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water. globalresearchonline.netnih.gov Detection is typically set at a wavelength where the taxane (B156437) structure exhibits maximum absorbance, often around 230 nm or 232 nm. globalresearchonline.netresearchgate.net The retention time for docetaxel in such systems can be around 9-10 minutes. globalresearchonline.net Given the minute structural difference, this compound would be expected to have a very similar retention time under these conditions.
Method validation according to ICH guidelines would involve assessing specificity, linearity, range, precision, accuracy, and robustness. globalresearchonline.net For example, linearity for docetaxel quantification has been established in ranges like 100-300 PPM with correlation coefficients (r²) of 1.0, and accuracy is typically found to be between 99.70% and 100.56%. globalresearchonline.net Similar performance would be expected for a validated HPLC-UV method for this compound.
Table 1: Representative HPLC-UV Parameters for Taxane Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | globalresearchonline.netnih.gov |
| Mobile Phase | Acetonitrile and Water (e.g., 45:55 v/v) | globalresearchonline.net |
| Flow Rate | 1.0 - 1.5 mL/min | globalresearchonline.netresearchgate.net |
| Detection Wavelength | 230 - 232 nm | globalresearchonline.netresearchgate.net |
| Column Temperature | 25 °C | globalresearchonline.net |
| Injection Volume | 20 µL | globalresearchonline.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity quantification and is the primary technique where this compound is employed. While used to quantify docetaxel, the method can also be configured to confirm the concentration of a this compound stock solution. The high selectivity of MS-based methods provides lower quantification limits than UV-based methods. usask.ca
LC-MS/MS methods for docetaxel have been extensively developed and validated for various biological matrices. nih.govijpcbs.comnih.gov These methods commonly use a C18 or phenyl column for chromatographic separation and a triple quadrupole mass spectrometer for detection. usask.canih.gov Ionization is typically achieved using electrospray ionization (ESI) in positive mode. ijpcbs.com Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For docetaxel, a common transition is m/z 830.3 → 548.8 (as a sodium adduct). nih.gov For this compound, the precursor ion would be shifted by the mass of the methyl group and three deuterium (B1214612) atoms, allowing for clear differentiation from the non-deuterated analog. vulcanchem.com
The validation of these methods for docetaxel demonstrates excellent linearity over concentration ranges such as 1-500 ng/mL or 10-2,000 ng/mL, with high accuracy and precision. nih.govnih.gov
Crucially, ²H NMR (Deuterium NMR) is employed to confirm the location and extent of deuterium incorporation. This analysis specifically detects the deuterium nuclei, providing direct evidence of the D3-labeling on the C10-methyl group. sigmaaldrich.com Quantitative NMR (qNMR) techniques can also be used to determine the isotopic enrichment, which is the percentage of molecules that are successfully labeled with deuterium. This is a critical quality control step to ensure the reliability of the compound as an internal standard. sigmaaldrich.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification
Application of this compound as an Internal Standard in Bioanalytical Assays
The principal application of this compound is as an internal standard (IS) in bioanalytical assays, particularly those using mass spectrometry. vulcanchem.comclearsynth.com An ideal internal standard co-elutes chromatographically with the analyte and experiences identical conditions during sample preparation, extraction, and ionization, but is clearly distinguishable by the mass spectrometer. nih.gov Deuterated analogs like this compound fulfill these criteria perfectly. vulcanchem.com
Accurate quantification of docetaxel and its metabolites in biological matrices like plasma, tissues, and cell lysates is vital for pharmacokinetic and drug metabolism studies. nih.govnih.govnih.gov The complexity of these matrices can lead to variable extraction recovery and matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.
By adding a known amount of this compound to every sample at the beginning of the workflow, any loss of analyte during sample processing or any fluctuation in instrument response will affect the internal standard to the same degree as the native docetaxel. epa.gov The final quantification is based on the ratio of the analyte's MS signal to the internal standard's MS signal. This ratio remains constant even if absolute signal intensities vary, leading to highly accurate and precise results. epa.gov
Numerous LC-MS/MS methods have been published for docetaxel in human plasma, often using a structural analog like paclitaxel (B517696) as the internal standard. nih.govnih.gov However, a stable isotope-labeled standard like this compound is considered superior because its physicochemical behavior is virtually identical to the analyte. Methods have been validated for docetaxel in plasma with quantification ranges from 0.25 ng/mL to 1000 ng/mL. nih.gov Similar methods are used for tissue homogenates, with established calibration curves for docetaxel in the range of 0.25-50 μg/mL. nih.gov
Table 2: Example LC-MS/MS Method Parameters for Docetaxel Quantification using an Internal Standard
| Parameter | Typical Condition | Source |
|---|---|---|
| Biological Matrix | Human Plasma | nih.govnih.gov |
| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation | nih.govresearchgate.net |
| Internal Standard | Paclitaxel (or ideally, this compound) | nih.govnih.gov |
| Column | Zorbax Eclipse Plus C18 | nih.gov |
| Mobile Phase | Methanol and acidified water with sodium acetate | nih.gov |
| Ionization Mode | ESI Positive | ijpcbs.com |
| Detection | Triple Quadrupole MS (MRM mode) | nih.govnih.gov |
| Docetaxel Transition | m/z 830.3 → 548.8 ([M+Na]⁺) | nih.gov |
| Linear Range | 1 - 500 ng/mL | nih.gov |
The use of this compound as an internal standard is a direct application of the Isotope Dilution Mass Spectrometry (IDMS) technique. epa.goveuropa.eu IDMS is a primary ratio method of measurement that can yield highly accurate and reproducible results by minimizing biases from sample preparation and matrix effects. epa.goveuropa.eu
The process involves adding a precisely known quantity of the isotopically enriched standard (this compound) to a sample containing an unknown quantity of the native analyte (docetaxel). epa.gov After allowing the standard and analyte to equilibrate, the sample is processed and analyzed by LC-MS/MS. The instrument measures the intensity ratio of the mass transition for the native analyte to that of the isotopically labeled standard. epa.gov Because the amount of added standard is known, this measured ratio allows for the direct and highly accurate calculation of the unknown concentration of docetaxel in the original sample. epa.gov This approach is considered a definitive quantification technique and is crucial for applications requiring the highest level of accuracy, such as reference measurement procedures and clinical pharmacokinetic studies. nih.goveuropa.eu
Quantification of Docetaxel and its Metabolites in Biological Matrices (e.g., Cell Lysates, Animal Tissues, Plasma)
Method Validation Parameters for Research Applications
For any bioanalytical method to be considered reliable for research applications, it must undergo a thorough validation process. This validation assesses several key parameters to ensure the method's performance. The following sections detail these parameters with representative data that would be expected from a validated LC-MS/MS method for docetaxel using an internal standard like this compound.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument. A calibration curve is constructed by analyzing a series of standards with known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Standards from Nominal (%) |
|---|---|---|
| 1 - 500 | > 0.99 | < 15 |
| 0.25 - 10 | 0.9974 | < 15 |
| 10 - 2000 | > 0.99 | < 15 |
Accuracy refers to the closeness of the measured concentration to the true or nominal concentration of the analyte in a sample. It is typically expressed as the percentage of recovery. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20%.
| Quality Control Sample Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) |
|---|---|---|
| 2.5 (LLOQ) | 2.6 | 104.0 |
| 7.5 (Low) | 7.2 | 96.0 |
| 125 (Medium) | 128.8 | 103.0 |
| 936 (High) | 912.0 | 97.4 |
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day (within a single day) and inter-day (over several days). The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
| Quality Control Sample Concentration (ng/mL) | Intra-Day CV (%) | Inter-Day CV (%) |
|---|---|---|
| 2.5 (LLOQ) | ≤ 14.0 | ≤ 15.0 |
| 7.5 (Low) | ≤ 7.0 | ≤ 8.0 |
| 125 (Medium) | ≤ 5.0 | ≤ 6.0 |
| 936 (High) | ≤ 4.7 | ≤ 5.5 |
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In LC-MS/MS, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and the internal standard in blank matrix samples. Chromatograms of blank plasma, blank plasma spiked with the analyte and internal standard, and a plasma sample from a study subject would be compared to establish selectivity. The use of this compound as an internal standard greatly enhances the selectivity of the method due to its specific mass-to-charge ratio, which is distinct from endogenous components and other drugs that may be co-administered.
Emerging Research Areas and Future Perspectives for 10 Methyl Docetaxel D3
Investigation of Deuteration Effects on Protein-Ligand Interactions and Conformational Stability
The primary mechanism of action for docetaxel (B913) involves its binding to the microtubule inner surface, which stabilizes the microtubule structure and prevents the dynamic instability required for cell division. nih.gov This interaction is governed by a complex network of hydrogen bonds and hydrophobic interactions. mdpi.com The introduction of deuterium (B1214612) can impact these interactions through the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger and more stable C-D bond compared to a C-H bond. wikipedia.org This increased bond strength can, in turn, affect the vibrational modes of the molecule and influence non-covalent interactions with its protein target.
Hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful technique that has been employed to study the conformational changes in tubulin upon docetaxel binding. pnas.orgaacrjournals.org These studies have revealed that docetaxel binding induces a more rigid and stable conformation in both α- and β-tubulin. pnas.org While specific HDX studies on 10-Methyl Docetaxel-D3 are not yet available in the public domain, it is plausible that such an analog could serve as a valuable tool in these experiments. By comparing the exchange rates of deuterated and non-deuterated docetaxel analogs, researchers could gain finer insights into the specific regions of the protein that are allosterically affected by the 10-methyl group.
Furthermore, the conformational stability of this compound itself is a subject of interest. Computational studies, such as those using density functional theory, can predict the most stable conformers of a molecule. researchgate.net Similar in silico analyses of this compound could elucidate whether the deuteration at the 10-position influences the molecule's preferred three-dimensional structure, which could have implications for its binding affinity to β-tubulin.
Table 1: Potential Effects of Deuteration on this compound Properties
| Property | Potential Effect of Deuteration | Rationale |
| Metabolic Stability | Increased | Stronger C-D bond can slow metabolic degradation (Kinetic Isotope Effect). nih.gov |
| Protein Binding Affinity | Potentially altered | Changes in vibrational modes and non-covalent interactions due to deuterium. |
| Conformational Preference | Possible subtle shifts | Deuterium's mass can influence the molecule's rotational and vibrational energy landscape. |
| Utility in HDX-MS | Enhanced | Can serve as a specific probe to study the dynamics of the drug-target interaction. pnas.orgaacrjournals.org |
Advanced In Vitro Model Systems for Mechanistic Research (e.g., Organoids, 3D Cultures)
Traditional two-dimensional (2D) cell cultures have been instrumental in cancer research, but they often fail to recapitulate the complex microenvironment of a solid tumor. The advent of advanced in vitro models, such as patient-derived organoids and three-dimensional (3D) cell cultures, offers a more physiologically relevant platform for mechanistic studies of anticancer drugs.
These advanced models better mimic the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo. For a drug like docetaxel, which targets the cytoskeleton and cell division, the spatial organization of cells in 3D is crucial for accurately assessing its efficacy and mechanisms of action.
The use of this compound in these advanced in vitro systems can provide more precise data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. As a stable isotope-labeled internal standard, it allows for highly accurate quantification of the parent compound within different compartments of the 3D culture or organoid. This is particularly important for understanding drug penetration and distribution within the tumor-like structure.
Moreover, these models can be used to investigate how the tumor microenvironment influences the metabolism of docetaxel. By analyzing the metabolic fate of this compound within these systems, researchers can identify metabolites that may contribute to either the drug's efficacy or its toxicity in a more realistic setting than 2D cultures.
Proteomic and Metabolomic Profiling in Preclinical Research to Elucidate Downstream Effects
The interaction of docetaxel with microtubules triggers a cascade of downstream cellular events, leading to cell cycle arrest and apoptosis. medchemexpress.com Systems biology approaches, such as proteomics and metabolomics, can provide a global view of these changes, offering a deeper understanding of the drug's mechanism of action and potential biomarkers of response or resistance.
Proteomic studies can identify changes in the expression levels of hundreds or thousands of proteins following treatment with docetaxel. For instance, studies have shown that docetaxel can modulate the expression of proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways. nih.gov The use of this compound in such studies would ensure accurate drug quantification, allowing for a more precise correlation between drug concentration and the observed proteomic changes.
Similarly, metabolomic profiling can reveal alterations in the cellular metabolic landscape induced by docetaxel. Cancer cells exhibit altered metabolism, and targeting these metabolic vulnerabilities is a promising therapeutic strategy. By tracing the metabolic perturbations caused by docetaxel, researchers can identify metabolic pathways that are critical for the drug's cytotoxic effects. This compound can be instrumental in these studies by allowing for the precise measurement of the drug's concentration-dependent effects on the metabolome.
Table 2: Potential Applications of this compound in "Omics" Research
| "Omics" Field | Application of this compound | Research Question Addressed |
| Proteomics | Accurate quantification of drug exposure in treated cells. | How does docetaxel treatment alter the cellular proteome at specific concentrations? |
| Metabolomics | Precise correlation of drug levels with metabolic shifts. | What are the key metabolic pathways affected by docetaxel in a dose-dependent manner? |
| Pharmacometabolomics | Linking drug metabolism to efficacy and toxicity profiles. | How do variations in docetaxel metabolism, traced by its deuterated form, impact cellular response? |
Development of Novel Analytical Probes Utilizing Deuterated Docetaxel Analogs
While this compound is primarily used as an internal standard for mass spectrometry, the principles of its design can be extended to the development of more sophisticated analytical probes. The strategic placement of deuterium can be combined with other chemical modifications to create tools for studying drug-target engagement and cellular distribution.
For example, a deuterated docetaxel analog could be functionalized with a fluorescent tag or a photo-crosslinking group. The deuterium label would still allow for precise quantification by mass spectrometry, while the additional functional group would enable visualization by microscopy or the covalent capture of its binding partners. This dual-functionality would provide a powerful tool for correlating the drug's location and binding events with its concentration in specific cellular compartments.
Furthermore, the development of a suite of deuterated docetaxel analogs, with deuterium placed at different positions on the molecule, could help to dissect the metabolic pathways of the drug in greater detail. By tracking the fate of each specifically labeled analog, researchers can pinpoint the sites of metabolic modification and the enzymes responsible.
Contribution of Deuterated Analogs to Understanding Drug Resistance Mechanisms in Preclinical Settings
Drug resistance is a major obstacle in cancer therapy, and understanding the mechanisms by which cancer cells become resistant to drugs like docetaxel is a critical area of research. Deuterated analogs such as this compound can play a significant role in these investigations.
One common mechanism of resistance to taxanes is the overexpression of drug efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cell. By using this compound, researchers can accurately measure the intracellular accumulation and efflux of the drug in sensitive versus resistant cell lines, providing a quantitative measure of pump activity.
Another mechanism of resistance involves alterations in the drug's target, β-tubulin, or in the expression of different tubulin isotypes. While this compound itself may not directly probe these changes, it can be used in conjunction with other techniques to study how these alterations affect drug binding and efficacy. For example, in vitro binding assays using purified tubulin from resistant cells can be performed with precise quantification of the deuterated analog.
Finally, altered drug metabolism can also contribute to resistance. If a cancer cell upregulates enzymes that metabolize and inactivate docetaxel, this can lead to lower effective intracellular drug concentrations. The kinetic isotope effect associated with deuteration can make this compound more resistant to certain metabolic pathways. nih.gov Comparing the metabolism and efficacy of deuterated and non-deuterated docetaxel in resistant cell lines could help to identify the specific metabolic pathways that are upregulated and contribute to the resistance phenotype.
Q & A
Q. How should researchers report negative or inconclusive results from this compound trials to avoid publication bias?
- Methodological Answer : Adhere to CONSORT or ARRIVE guidelines for preclinical studies. Publish negative data in repositories like Zenodo or Figshare. Disclose all experimental parameters (e.g., dosing regimens, animal strains) to enable meta-research. Use the STREGA checklist for pharmacogenomic studies to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
